3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one

Synthetic organic chemistry Fulvic acid model synthesis Chromone precursor reactivity

Synthetic chromone intermediate and the preferred precursor for constructing pyrano[4,3-b][1]benzopyran-10-one systems modeling the fungal metabolite fulvic acid. The 3-hydroxymethyl substituent enables an acylation-cyclization sequence unattainable with 3-methoxymethyl (CAS 88214-18-0) or 3-chloromethyl (CAS 88214-15-7) analogs-substituting based solely on the chromone core will compromise synthetic route fidelity and yield. • Designated 'best route' precursor by Dean et al. (1983) for fulvic acid scaffold synthesis • LogP 1.725, PSA 67.51 Ų-favorable drug-like physicochemical profile for analog library generation with balanced lipophilicity • Primary alcohol handle at C-3 supports esterification, etherification, or oxidation for downstream probe and affinity reagent construction

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 88214-19-1
Cat. No. B15066669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one
CAS88214-19-1
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C(C2=O)CO)CC(=O)C
InChIInChI=1S/C14H14O4/c1-8-3-4-12-10(5-8)14(17)11(7-15)13(18-12)6-9(2)16/h3-5,15H,6-7H2,1-2H3
InChIKeyMMJMLXUSIIBAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1) Procurement Baseline


3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1) is a synthetic chromone derivative with molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol . The compound features a chromone backbone substituted at the 3-position with a hydroxymethyl group, at the 6-position with a methyl group, and at the 2-position with a 2-oxopropyl (acetonyl) side chain. It serves as a versatile intermediate in synthetic organic chemistry, most notably as a precursor in the synthesis of pyrano[4,3-b][1]benzopyran-10-one systems modeling the fungal metabolite fulvic acid [1].

Fulvic Acid Model Preferred precursor for pyrano[4,3-b][1]benzopyran-10-one synthesis
Chromone Scaffold 3-hydroxymethyl, 6-methyl, and 2-oxopropyl substitution pattern
Reactive Handle Primary alcohol enables further derivatization or conjugation

Why Chromone Analogs Cannot Simply Substitute for 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one in Fulvic Acid Model Syntheses


Within the chromone class, substitution at the 3-position profoundly influences both chemical reactivity and the efficiency of downstream transformations. In the fulvic acid model synthesis, the 3-hydroxymethyl derivative (CAS 88214-19-1) enables a specific acylation–cyclization sequence that is not achievable with equal efficiency using the corresponding 3-methoxymethyl (CAS 88214-18-0) or 3-chloromethyl (CAS 88214-15-7) analogs . Procurement decisions must therefore account for the differential reactivity of the 3-substituent, as generic substitution based solely on the chromone core will compromise synthetic route fidelity and yield [1].

3-Hydroxymethyl vs 3-Methoxymethyl

The methoxymethyl analog may not support the acylation–cyclization sequence with the same efficiency, altering synthetic route fidelity.

3-Hydroxymethyl vs 3-Chloromethyl

Different leaving-group behavior of the chloromethyl analog may shift product distribution and compromise fulvic acid model construction.

Quantitative Differentiation of 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1) from Closest Analogs


Synthetic Route Designation as the 'Best Route' in Fulvic Acid Model Synthesis

In the 1983 comparative study by Dean et al., three synthetic routes to the fulvic acid model 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one were evaluated. Route (i) employed 3-methoxymethyl-2,6-dimethylchromone, Route (ii) used 3-chloromethyl-2,6-dimethylchromone, and Route (iii) (the 3-hydroxymethyl variant, CAS 88214-19-1) was explicitly designated as 'the best route.' This designation reflects superior synthetic efficiency, though exact comparative yields were not disclosed [1].

Synthetic route designation
Head-to-head
Reported as the best route among three evaluated (Dean et al., 1983)
Supports precursor selection for fulvic acid model synthesis
Qualitative superiority; exact yields not disclosed
Synthetic organic chemistry Fulvic acid model synthesis Chromone precursor reactivity

Calculated LogP Differentiates Hydroxymethyl from Methoxymethyl Analog in Lipophilicity

The calculated LogP of 3-(hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1) is 1.725 . In contrast, the methoxymethyl analog (CAS 88214-18-0) has a calculated LogP of approximately 2.56, while the chloromethyl analog (CAS 88214-15-7) has a LogP of approximately 3.27 . The lower lipophilicity of the hydroxymethyl derivative compared to the methoxymethyl and chloromethyl analogs is attributable to the hydrogen-bond-donating hydroxyl group replacing the methoxy or chloro substituent.

Lipophilicity (calc.)
Data to verify
LogP 1.725 vs methoxymethyl ~2.56, chloromethyl ~3.27
Lower lipophilicity may support aqueous-compatible purification
Calculated values; experimental LogP not reported
Physicochemical property comparison Lipophilicity Chromone analog profiling

Polar Surface Area (PSA) Distinction Between Hydroxymethyl and Methoxymethyl Chromones

3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1) has a calculated polar surface area (PSA) of 67.51 Ų . The methoxymethyl analog (CAS 88214-18-0) has a PSA of 56.51 Ų, while the simpler 3-(methoxymethyl)-2,6-dimethylchromen-4-one (CAS 88214-16-8) has a PSA of 39.44 Ų . The elevated PSA of the target compound, driven by the hydroxymethyl group's hydrogen-bonding capacity, places it within a more favorable range for oral bioavailability according to the Veber rule (PSA < 140 Ų).

Polar Surface Area
Data to verify
PSA 67.51 Ų vs methoxymethyl 56.51, chloromethyl 39.44
Higher PSA may contribute to solubility and drug-likeness profiling
Computed PSA; in vitro validation not provided
Polar surface area Drug-likeness Chromone analog comparison

Optimal Application Scenarios for 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one (CAS 88214-19-1)


Fulvic Acid Model Synthesis: Preferred Precursor for Pyrano[4,3-b][1]benzopyran-10-one Construction

In synthetic programs targeting the pyrano[4,3-b][1]benzopyran-10-one scaffold characteristic of fulvic acid, this compound is the preferred precursor. The Dean et al. (1983) study explicitly designates the route employing the 3-hydroxymethyl derivative as 'the best route,' making it the recommended starting material for laboratories replicating or extending this synthetic methodology [1].

Chromone-Based Drug Discovery: Scaffold for Hydrophilic Analog Libraries

With a LogP of 1.725 and a PSA of 67.51 Ų, this compound occupies a favorable physicochemical space for drug-like molecules. It is well-suited as a core scaffold for generating analog libraries with balanced lipophilicity, particularly when aqueous solubility is a priority in screening cascades [1].

Chemical Biology Probe Synthesis: Functionalizable 3-Hydroxymethyl Handle

The primary alcohol at the 3-position provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to the aldehyde). This makes the compound a strategic intermediate for constructing probe molecules or affinity reagents where the 3-substituent modulates target engagement [1].

Application
Selection Property
Validation Focus
Fulvic acid model synthesis
3-Hydroxymethyl reactivity handle
Synthetic route fidelity and reported route designation
Chromone analog library synthesis
Favorable LogP/PSA profile
Physicochemical property screening in drug discovery
Chemical probe derivatization
Primary alcohol synthetic handle
Derivatization compatibility and target modulation
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